Rabdocoetsin B
Description
Rabdocoetsin B (RdB) is a diterpenoid compound isolated from the traditional medicinal plant Rabdosia coetsa (syn. Isodon coetsa) . Structurally, it belongs to the ent-kaurane diterpenoid family, characterized by a fused tetracyclic core with hydroxyl, acetyloxy, and ketone functional groups . Preclinical studies highlight its potent antitumor activity, particularly in leukemia and lung cancer models. RdB inhibits cancer cell proliferation by targeting critical oncogenic pathways, including downregulation of cancerous inhibitor of protein phosphatase 2A (CIP2A) and proteasome inhibition .
Properties
Molecular Formula |
C22H30O6 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
[(1R,2S,5S,8R,9S,11R,15S,18R)-9,18-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate |
InChI |
InChI=1S/C22H30O6/c1-11-13-5-6-14-20-10-27-21(26,22(14,17(11)24)18(13)25)9-15(20)19(3,4)8-7-16(20)28-12(2)23/h13-16,18,25-26H,1,5-10H2,2-4H3/t13-,14-,15+,16-,18+,20-,21-,22-/m0/s1 |
InChI Key |
IPFIJWWAKZBETI-GLMHFDSUSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@@H]2[C@@]13CO[C@@](C2)([C@]45[C@H]3CC[C@H]([C@H]4O)C(=C)C5=O)O)(C)C |
Canonical SMILES |
CC(=O)OC1CCC(C2C13COC(C2)(C45C3CCC(C4O)C(=C)C5=O)O)(C)C |
Synonyms |
Rabd-B cpd rabdocoetsin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications
- Therapeutic Potential: RdB’s dual targeting of CIP2A and the proteasome positions it as a promising candidate for combination therapies, particularly in smoking-associated lung cancers where CIP2A overexpression is prevalent .
- Limitations : Further optimization is needed to mitigate off-target effects and improve bioavailability. Comparative studies with ESG and Celastrol suggest that hybrid molecules combining CIP2A suppression and proteasome inhibition could enhance efficacy .
Q & A
Q. How can contradictory pharmacokinetic profiles of Rabdocoetsin B be reconciled across species?
- Methodological Answer : Perform allometric scaling with species-specific physiological parameters (e.g., hepatic blood flow, enzyme expression). Validate using PBPK modeling (e.g., GastroPlus) and compare metabolite profiles via -NMR of plasma samples .
Methodological Frameworks and Pitfalls
- For Experimental Design : Use PICOT to align hypotheses with measurable outcomes (e.g., "In murine melanoma models [P], Rabdocoetsin B [I] compared to cisplatin [C] reduces tumor volume [O] over 21 days [T]") .
- Avoiding Common Pitfalls : Predefine exclusion criteria for outliers in bioactivity assays and disclose all solvent systems to address reproducibility concerns .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for humane endpoints and include randomization/blinding protocols to reduce bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
